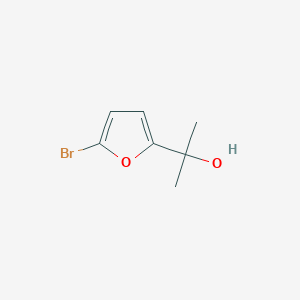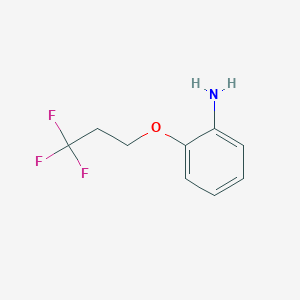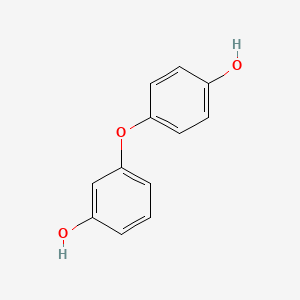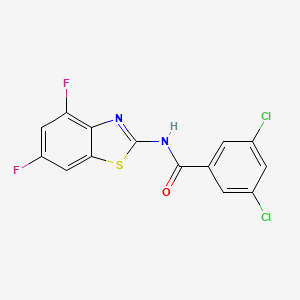
6-Bromo-8-fluoro-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-fluoro-quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 6th and 8th positions, respectively, and a carboxylic acid group at the 3rd position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-quinoline-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Fluorination: The fluorine atom is introduced at the 8th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-fluoro-quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of derivatives with different halogens or functional groups.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-8-fluoro-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-fluoro-quinoline-3-carboxylic acid is primarily based on its ability to interact with biological macromolecules. The bromine and fluorine atoms enhance the compound’s binding affinity to target proteins, while the carboxylic acid group facilitates interactions with active sites. The compound can inhibit enzyme activities by forming stable complexes with metal ions in the active sites, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-8-chloro-quinoline-3-carboxylic acid
- 6-Bromo-8-methyl-quinoline-3-carboxylic acid
- 6-Bromo-8-iodo-quinoline-3-carboxylic acid
Uniqueness
6-Bromo-8-fluoro-quinoline-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H5BrFNO2 |
|---|---|
Peso molecular |
270.05 g/mol |
Nombre IUPAC |
6-bromo-8-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15) |
Clave InChI |
CYAJEIMNDIIODS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C=NC2=C(C=C1Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione](/img/structure/B11713717.png)
![Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate](/img/structure/B11713719.png)

![3-methyl-4-[(E)-1-naphthyldiazenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11713733.png)
![1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene](/img/structure/B11713740.png)
![(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11713744.png)

![(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B11713760.png)
![(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713765.png)
![3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea](/img/structure/B11713767.png)

![6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11713776.png)

